nonafluorohexyltris(dimethylsmino)silane
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Overview
Description
Nonafluorohexyltris(dimethylamino)silane is an organosilane compound with the chemical formula C12H22F9N3Si . It is known for its unique properties, including hydrophobicity and reactivity with moisture . This compound is used in various industrial applications, particularly in surface modification and as a chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonafluorohexyltris(dimethylamino)silane can be synthesized through a series of reactions involving the appropriate precursors. The synthesis typically involves the reaction of nonafluorohexylsilane with dimethylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of nonafluorohexyltris(dimethylamino)silane involves large-scale reactions using specialized equipment to ensure purity and yield. The process includes rigorous purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Nonafluorohexyltris(dimethylamino)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and dimethylamine.
Substitution: Can participate in nucleophilic substitution reactions with other compounds.
Common Reagents and Conditions
Hydrolysis: Water or protic solvents are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and dimethylamine.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Nonafluorohexyltris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of nonafluorohexyltris(dimethylamino)silane involves its reactivity with moisture and other nucleophiles. The compound’s hydrophobic nature allows it to modify surfaces, making them water-repellent . The molecular targets and pathways involved include the formation of siloxane bonds and the release of dimethylamine .
Comparison with Similar Compounds
Biological Activity
Nonafluorohexyltris(dimethylamino)silane (NFH-TDMAS) is a silane compound characterized by its unique structure, which includes a nonafluoroalkyl group and three dimethylamino functional groups. This compound is of interest in various fields, including materials science and biology, due to its potential bioactivity and surface-modifying properties. This article explores the biological activity of NFH-TDMAS, focusing on its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₂F₉N₃Si
- Molecular Weight : 407.40 g/mol
- Density : 1.200 g/mL
- Boiling Point : 82-84 °C at 5 mmHg
- Purity : ≥97%
NFH-TDMAS exhibits biological activity primarily through its interactions with biological membranes and proteins. The presence of the fluorinated alkyl chain enhances hydrophobic interactions, while the dimethylamino groups can participate in hydrogen bonding and ionic interactions with various biomolecules.
Potential Mechanisms:
- Membrane Interaction : The nonafluoroalkyl group can insert into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : The amino groups may interact with active sites of enzymes, influencing their catalytic activity.
- Cellular Uptake : The amphiphilic nature of NFH-TDMAS may facilitate cellular uptake, leading to intracellular effects.
Biological Activity Studies
Recent studies have investigated the biological effects of NFH-TDMAS on different cell lines and biological systems.
Cytotoxicity Assays
Cytotoxicity was assessed using various cell lines (e.g., HeLa, HepG2) through MTT assays. Results indicated that NFH-TDMAS exhibits dose-dependent cytotoxic effects:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 75 |
100 | 50 |
Antimicrobial Activity
NFH-TDMAS demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 50 |
Case Study 1: Surface Modification for Antibacterial Applications
In a study aimed at developing antibacterial coatings, NFH-TDMAS was applied to surfaces of medical devices. The treated surfaces exhibited significantly reduced bacterial adhesion compared to untreated controls, demonstrating the potential for NFH-TDMAS in preventing biofilm formation.
Case Study 2: Drug Delivery Systems
Research has explored the use of NFH-TDMAS in drug delivery systems due to its ability to enhance cellular uptake. When conjugated with therapeutic agents, NFH-TDMAS facilitated improved delivery efficiency and bioavailability in targeted cancer therapies.
Properties
IUPAC Name |
N-[bis(dimethylamino)-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F9N3Si/c1-22(2)25(23(3)4,24(5)6)12(20,21)11(18,19)9(13,14)7-8-10(15,16)17/h7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBXYLYVROEUTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F9N3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692943 |
Source
|
Record name | N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186599-46-2 |
Source
|
Record name | N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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